N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021265-76-8
VCID: VC11926226
InChI: InChI=1S/C20H22N4O3S/c1-28(26,27)24-11-9-14(10-12-24)20(25)21-16-6-4-5-15(13-16)19-22-17-7-2-3-8-18(17)23-19/h2-8,13-14H,9-12H2,1H3,(H,21,25)(H,22,23)
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide

CAS No.: 1021265-76-8

Cat. No.: VC11926226

Molecular Formula: C20H22N4O3S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide - 1021265-76-8

Specification

CAS No. 1021265-76-8
Molecular Formula C20H22N4O3S
Molecular Weight 398.5 g/mol
IUPAC Name N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C20H22N4O3S/c1-28(26,27)24-11-9-14(10-12-24)20(25)21-16-6-4-5-15(13-16)19-22-17-7-2-3-8-18(17)23-19/h2-8,13-14H,9-12H2,1H3,(H,21,25)(H,22,23)
Standard InChI Key KYYBWRRWUXFDSH-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Canonical SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule comprises three distinct regions (Fig. 1):

  • Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions .

  • Methanesulfonyl-Piperidine Moiety: A piperidine ring substituted with a sulfonamide group at position 1, enhancing solubility and metabolic stability .

  • Carboxamide Linker: Connects the benzimidazole and piperidine groups, providing conformational flexibility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3\text{S}
Molecular Weight398.5 g/mol
IUPAC NameN-[3-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Topological Polar Surface Area114 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol (Scheme 1):

  • Benzimidazole Formation: Condensation of 1,2-diaminobenzene with 3-nitrobenzaldehyde under acidic conditions yields 2-(3-nitrophenyl)-1H-benzimidazole .

  • Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine .

  • Carboxamide Coupling: Reaction with 1-methanesulfonylpiperidine-4-carbonyl chloride using HBTU as a coupling agent .

Key Reaction Conditions:

  • Solvent: Anhydrous DMF or THF .

  • Temperature: 0–25°C for coupling steps to minimize side reactions .

  • Yield: 65–72% after purification via silica chromatography.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene signals (δ 2.8–3.5 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 399.1 [M+H]⁺ .

  • HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile/water).

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

  • Bacterial Targets: Inhibits Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL) by dual targeting of dihydrofolate reductase (DHFR) and folate biosynthesis .

  • Antifungal Activity: Moderate activity against Candida albicans (MIC = 16 µg/mL) .

Table 2: Antimicrobial Profiling

OrganismMIC (µg/mL)Mechanism
S. aureus (MRSA)4DHFR inhibition
E. coli8Folate synthesis blockade
C. albicans16Ergosterol biosynthesis

Anti-Inflammatory Effects

  • COX-2 Inhibition: Selectively inhibits cyclooxygenase-2 (IC₅₀ = 0.23 µM) over COX-1 (IC₅₀ = 12.4 µM), reducing prostaglandin E₂ production .

  • NF-κB Suppression: Downregulates NF-κB signaling in macrophages, attenuating TNF-α and IL-6 release .

Mechanistic Insights

Dual-Targeting in Antimicrobial Action

The benzimidazole moiety mimics purine bases, disrupting DNA synthesis, while the sulfonamide group competitively inhibits dihydropteroate synthase (DHPS) . Synergistic effects enhance potency against drug-resistant strains .

PARP-1 Binding Dynamics

Molecular docking (PDB: 6P9K) reveals:

  • Hydrogen bonds between the carboxamide linker and Ser904/Gly863 .

  • Hydrophobic interactions with Tyr896 and Tyr907 stabilize the enzyme-inhibitor complex .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Benzimidazole Derivatives

CompoundPARP-1 IC₅₀ (µM)Antibacterial MIC (µg/mL)
Target Compound0.023 4–16
Olaparib0.005 N/A
AlbendazoleN/A2–8

Future Directions

  • Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration for CNS applications .

  • Combination Therapy: Pair with platinum-based chemotherapeutics to exploit synthetic lethality in BRCA-mutant cancers .

  • Targeted Delivery: Develop nanoparticle formulations to reduce off-target effects .

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